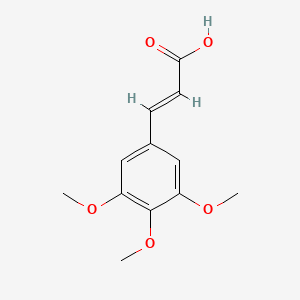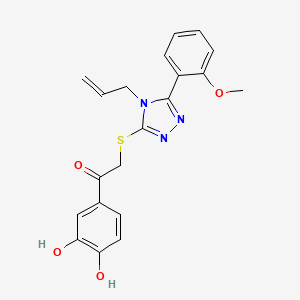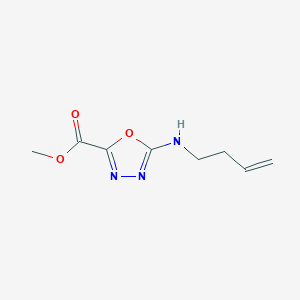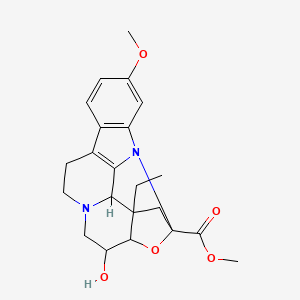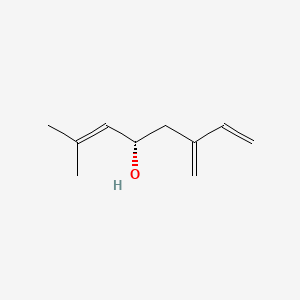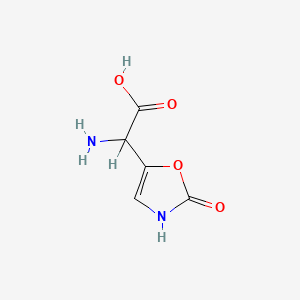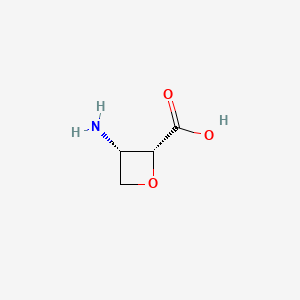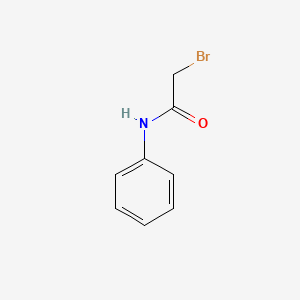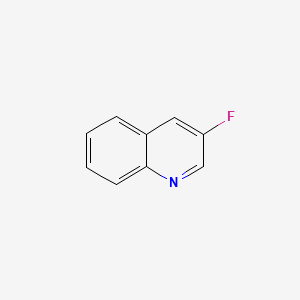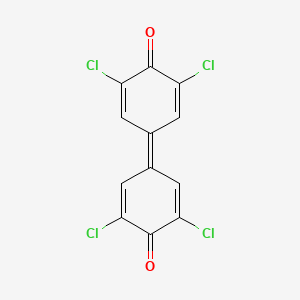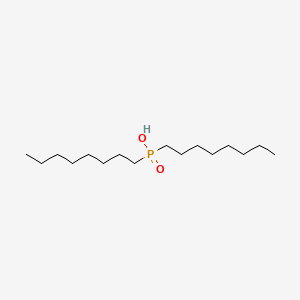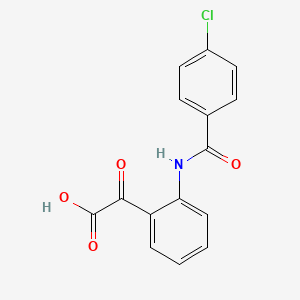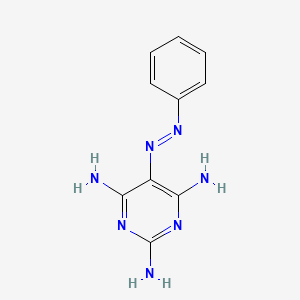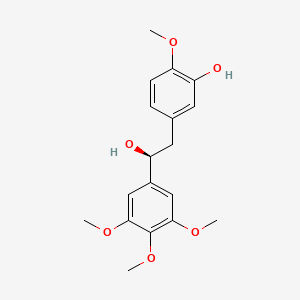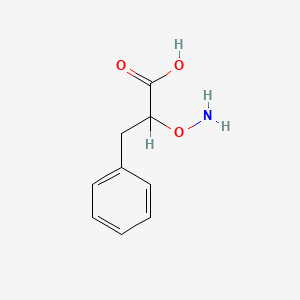
2-(Aminooxy)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-3-phenylpropanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an aminooxy group attached to a phenylpropanoic acid backbone. This compound is known for its ability to inhibit certain enzymatic activities, making it a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-3-phenylpropanoic acid typically involves the reaction of an aminooxy group with a phenylpropanoic acid derivative. One common method is the oxime ligation reaction, where an aminooxy group reacts with an aldehyde or ketone to form an oxime bond . This reaction is usually carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxime ligation techniques. The process would be optimized for yield and purity, often involving multiple purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original aminooxy group.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminooxy group under basic conditions.
Major Products
The major products formed from these reactions include oxime derivatives, reduced aminooxy compounds, and substituted aminooxy derivatives.
Applications De Recherche Scientifique
2-(Aminooxy)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
2-(Aminooxy)-3-phenylpropanoic acid exerts its effects by inhibiting specific enzymes. It targets enzymes involved in amino acid metabolism, such as aminotransferases . The inhibition occurs through the formation of a stable oxime complex with the enzyme’s active site, preventing the enzyme from catalyzing its normal reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Another aminooxy compound that inhibits aminotransferase activity.
2-(Aminooxy)-3-(naphthalen-2-yl)propanoic acid: A derivative with similar inhibitory properties.
Uniqueness
2-(Aminooxy)-3-phenylpropanoic acid is unique due to its specific structure, which allows it to form stable oxime complexes with enzymes. This property makes it particularly effective in inhibiting enzymatic activities and useful in various biochemical applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-aminooxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-13-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) |
Clé InChI |
BRKLOAHUJZWUQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)ON |
Synonymes |
alpha-aminooxy-beta-phenylpropionic acid alpha-aminooxy-beta-phenylpropionic acid, (R)-isomer alpha-aminooxy-beta-phenylpropionic acid, hydrobromide, (S)-isomer L-alpha-aminooxy-beta-phenylpropionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


